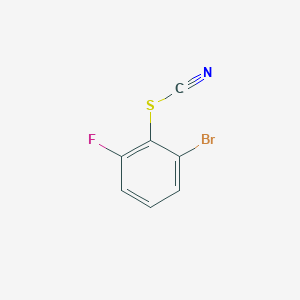
2-Bromo-6-fluorophenylthiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Convenient Synthesis Applications
2-Bromo-6-fluorophenylthiocyanate serves as a pivotal intermediate in synthetic chemistry, facilitating the synthesis of various complex molecules. For instance, its role in the synthesis of 3-Fluorothiophene through nucleophilic aromatic substitution highlights its utility in generating fluorinated compounds, which are of significant interest due to their unique chemical properties and applications in materials science and pharmaceuticals (A. E. Kassmi et al., 1994).
Halogen Substitution and Reactivity
The compound is instrumental in the study of halogen substitution reactions, such as the synthesis of α-Fluoro- and α,α-difluoroalkanals from vicinal bromofluoroalkanes. This showcases its reactivity and the potential to create fluorinated alkanals, which have implications in developing new materials and chemicals with enhanced properties (H. Suga & M. Schlosser, 1990).
Fluorescent Labeling Reagent
Its derivatives, such as 2-bromoacetyl-6-methoxynaphthalene, have been explored as fluorescent labeling reagents for HPLC analysis of carboxylic acids. This application demonstrates the broader utility of bromo-fluorophenyl compounds in analytical chemistry, enabling sensitive and specific detection of biologically active molecules (R. Gatti et al., 1992).
Spectroscopic Properties and Photoluminescence
The effects of halogen substitution on the spectroscopic properties of benzothiazole derivatives have been studied, with this compound-related compounds serving as models. These studies are crucial for the design of new fluorescent materials with tailored properties for applications in sensing and imaging (R. Misawa et al., 2019).
Catalytic Applications and Organic Synthesis
The compound's utility extends to catalytic applications, where it is used as a catalyst in reactions such as the fluoroalkylation of alkenes and alkynes. This exemplifies its role in developing novel catalytic systems that enhance the efficiency and selectivity of chemical transformations (Erlin Zhu et al., 2019).
Safety and Hazards
The safety information available indicates that 2-Bromo-6-fluorophenylthiocyanate is potentially dangerous. It has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05, GHS07, and GHS08 . The hazard statements associated with the compound are H302, H314, and H334 , which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Propriétés
IUPAC Name |
(2-bromo-6-fluorophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-2-1-3-6(9)7(5)11-4-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMWQEDSYWHYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)SC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)
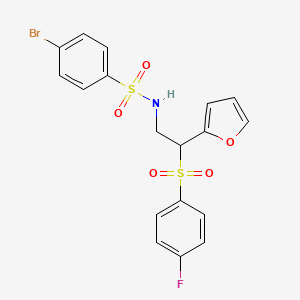

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)
![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)
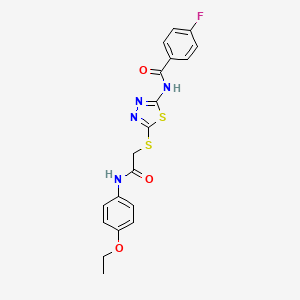
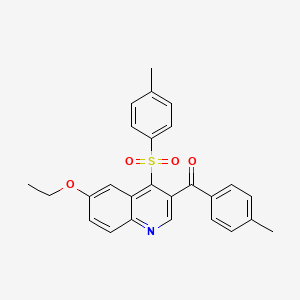
![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)

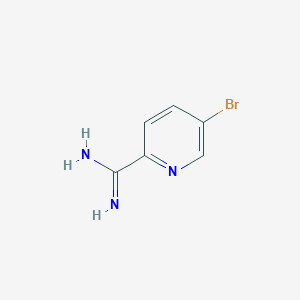
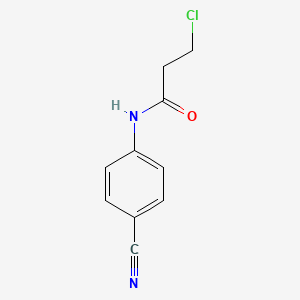
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2725459.png)
![(3As,6aR)-1-ethylspiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2725460.png)